Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

Catalog No.
S14416042
CAS No.
M.F
C12H13Na3O14
M. Wt
450.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

Product Name

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

IUPAC Name

trisodium;(2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate

Molecular Formula

C12H13Na3O14

Molecular Weight

450.19 g/mol

InChI

InChI=1S/C12H16O14.3Na/c13-1-2(14)5(8(18)19)24-10(3(1)15)26-12(11(22)23)7(17)4(16)6(25-12)9(20)21;;;/h1-7,10,13-17H,(H,18,19)(H,20,21)(H,22,23);;;/q;3*+1/p-3/t1-,2-,3+,4+,5-,6-,7-,10+,12+;;;/m0.../s1

InChI Key

VYXMBXUBIDYDPF-GVJKEAOCSA-K

Canonical SMILES

C1(C(C(OC(C1O)OC2(C(C(C(O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+]

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is a chemical compound derived from sucrose, characterized by the presence of three carboxylic acid groups. Its molecular formula is C12H13Na3O14C_{12}H_{13}Na_3O_{14}, with a molecular weight of approximately 450.192 g/mol . This compound is notable for its trisodium salt form, which enhances its solubility in aqueous solutions, making it useful in various applications in biochemistry and pharmaceuticals.

Typical of carboxylic acids and their derivatives. The presence of multiple carboxyl groups allows for:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts, which is significant in its trisodium salt form.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, although this is less common for stable salts.

These reactions are crucial for its functionality in biochemical pathways and industrial applications.

The biological activity of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is primarily related to its role as a chelating agent and its interaction with metal ions. It has been studied for potential applications in:

  • Antioxidant properties: It may help in scavenging free radicals.
  • Metal ion binding: Its ability to bind with metal ions can influence biological systems, particularly in enzyme activity modulation.
  • Stabilization of biomolecules: It can stabilize proteins and enzymes by preventing aggregation.

These activities suggest potential uses in drug formulation and as a food additive to enhance stability and bioavailability.

The synthesis of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt typically involves the following methods:

  • Direct Carboxylation:
    • Sucrose is treated with a carboxylating agent under controlled conditions to introduce carboxyl groups at specific positions.
  • Chemical Modification:
    • Existing functional groups on sucrose are modified using reagents that introduce carboxyl groups, followed by neutralization with sodium hydroxide to form the trisodium salt.
  • Enzymatic Synthesis:
    • Enzymatic pathways can be employed to selectively add carboxyl groups to sucrose, utilizing specific enzymes that facilitate this transformation.

These methods allow for the precise control of the compound's structure and properties.

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt has various applications across different fields:

  • Food Industry: Used as a stabilizer and flavor enhancer due to its ability to bind metals and improve shelf life.
  • Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and stability.
  • Biotechnology: Utilized in biochemical assays and as a buffer component in laboratory settings.

Its unique properties make it valuable for improving product formulations and enhancing biological interactions.

Interaction studies involving Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt focus on its ability to interact with various biomolecules:

  • Metal Ions: Studies show that it can effectively chelate metal ions such as calcium and magnesium, influencing enzyme activity.
  • Proteins: Interaction with proteins has been observed, suggesting potential roles in protein stabilization and solubility enhancement.
  • Nucleic Acids: Preliminary studies indicate possible interactions with nucleic acids, which could affect gene expression or stability.

These interactions are critical for understanding its biological roles and potential therapeutic applications.

Several compounds share structural similarities with Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Citric AcidC₆H₈O₇Widely used as a natural preservative; tricarboxylic acid structure.
Malic AcidC₄H₆O₅Dicarboxylic acid; involved in metabolic processes like the Krebs cycle.
Tartaric AcidC₄H₆O₆Naturally occurring; used in winemaking; has two carboxyl groups.
Sucrose 1,6-Dicarboxylic AcidC₁₂H₁₄O₈Similar structure but fewer carboxyl groups; less soluble than trisodium salt.

Uniqueness of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt:
This compound stands out due to its three carboxyl groups attached to the sucrose backbone, enhancing its solubility and reactivity compared to other similar compounds. Its trisodium salt form further increases its utility in biological systems and industrial applications.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

449.99983793 g/mol

Monoisotopic Mass

449.99983793 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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